1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2O. It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with fluoro and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-fluoro-6-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its hydrazine and substituted phenyl groups. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine
- 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)hydrazine
- 1-(2-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine
Uniqueness
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the fluoro and trifluoromethoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H6F4N2O |
---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
[2-fluoro-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2O/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
AVZHCJMHZNIYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NN)OC(F)(F)F |
Origin of Product |
United States |
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